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For Immediate Release

Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, has been the subject of

extensive research due to its innovative mechanism of targeting oxygen-deficient tumor

microenvironments. This guide provides a comprehensive comparison of its efficacy across

various tumor types, supported by data from pivotal clinical trials and preclinical studies. The

information is intended for researchers, scientists, and drug development professionals to offer

an objective overview of Evofosfamide's performance and facilitate informed decisions in

oncological research.

Mechanism of Action: Selective Targeting of
Hypoxic Tumor Cells
Evofosfamide is a 2-nitroimidazole prodrug of the DNA cross-linking agent bromo-

isophosphoramide mustard (Br-IPM).[1] Under normal oxygen conditions (normoxia), the

prodrug is relatively inert. However, in the hypoxic environment characteristic of many solid

tumors, Evofosfamide undergoes a one-electron reduction by cellular reductases. This

process leads to the fragmentation of the molecule and the release of the active cytotoxic

agent, Br-IPM.[2][3] Br-IPM then cross-links DNA, inducing cell cycle arrest and apoptosis,

thereby selectively destroying cancer cells in hypoxic regions that are often resistant to

conventional chemotherapy and radiotherapy.[2][3]
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Caption: Evofosfamide's hypoxia-activated mechanism of action.
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Comparative Efficacy in Clinical Trials
Evofosfamide has been evaluated in numerous clinical trials for a range of malignancies. The

most definitive data comes from Phase 3 trials in soft tissue sarcoma and pancreatic cancer.
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Type

Trial
Name
(NCT ID)

Phase
Treatmen
t Arms

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

Overall
Response
Rate
(ORR)

Soft Tissue

Sarcoma

TH-CR-

406/SARC

021

(NCT0144

0088)

3

A:

Evofosfami

de +

Doxorubici

nB:

Doxorubici

n

18.4

months
6.3 months 28%

19.0

months
6.0 months 18%

Pancreatic

Cancer

MAESTRO

(NCT0174

6979)

3

A:

Evofosfami

de +

Gemcitabin

eB:

Placebo +

Gemcitabin

e

8.7 months 5.5 months
15%

(confirmed)

7.6 months 3.7 months
9%

(confirmed)
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Multiple

Myeloma

NCT01522

872
1/2

A:

Evofosfami

de +

Dexametha

soneB:

Evofosfami

de +

Bortezomib

+

Dexametha

sone

- -

19.4%

(PR+VGP

R)10.7%

(PR+CR)

Prostate

Cancer

(mCRPC)

NCT03098

160
1

Evofosfami

de +

Ipilimumab

- - 16.7%

Note: For the Multiple Myeloma study, response rates are presented as Partial Response (PR),

Very Good Partial Response (VGPR), and Complete Response (CR).

Soft Tissue Sarcoma
The Phase 3 TH-CR-406/SARC021 trial evaluated the addition of Evofosfamide to doxorubicin

in patients with advanced soft tissue sarcoma. The study did not meet its primary endpoint of

improving overall survival. While the combination arm showed a numerically higher overall

response rate, this did not translate into a survival benefit.

Pancreatic Cancer
In the Phase 3 MAESTRO study for advanced pancreatic cancer, the combination of

Evofosfamide with gemcitabine did not result in a statistically significant improvement in

overall survival compared to gemcitabine and placebo. However, there was a statistically

significant improvement in progression-free survival and confirmed overall response rate in the

Evofosfamide arm.

Multiple Myeloma
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A Phase 1/2 study in heavily pretreated relapsed/refractory multiple myeloma patients showed

that Evofosfamide, both with dexamethasone alone and in combination with bortezomib and

dexamethasone, demonstrated clinical activity. Disease stabilization was observed in over 80%

of patients, with an overall survival of 11.2 months.

Prostate Cancer
In a Phase 1 trial for metastatic castration-resistant prostate cancer (mCRPC) and other solid

tumors, the combination of Evofosfamide and the immune checkpoint inhibitor ipilimumab

showed an objective response rate of 16.7% and a disease control rate of 83.3%.

Preclinical Efficacy in Various Tumor Models
Preclinical studies have demonstrated Evofosfamide's potential in other cancer types, often in

combination with standard therapies.

Non-Small Cell Lung Cancer (NSCLC): In preclinical NSCLC H460 xenograft models,

Evofosfamide showed superior or comparable efficacy and a more favorable safety profile

compared to ifosfamide, both as a monotherapy and in combination with docetaxel.

Osteosarcoma: In an intratibial murine model of osteosarcoma, Evofosfamide, alone and in

combination with proapoptotic receptor agonists (PARAs), reduced tumor burden in the bone

and the growth of pulmonary metastases.

Nasopharyngeal Carcinoma (NPC): Evofosfamide exhibited hypoxia-selective cytotoxicity in

NPC cell lines. In xenograft models, it showed antitumor activity as a single agent and in

combination with cisplatin, and it reduced hypoxic regions within the tumors.

Experimental Protocols
Phase 3 Clinical Trial Workflow (MAESTRO - Pancreatic
Cancer)
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Patient Screening

Randomization

Treatment Arms (28-day cycles)

Assessment

Endpoints

Eligibility Criteria:
- Advanced Pancreatic Adenocarcinoma

- ECOG PS 0-1
- No prior chemotherapy for metastatic disease

Randomization (1:1)

Arm A:
Evofosfamide (340 mg/m² IV, Days 1, 8, 15)

+ Gemcitabine (1000 mg/m² IV, Days 1, 8, 15)

Arm B:
Placebo (IV, Days 1, 8, 15)

+ Gemcitabine (1000 mg/m² IV, Days 1, 8, 15)

Tumor Assessment (RECIST)
Every 8 weeks

Follow-up for Survival

Until Progression

Secondary Endpoints:
- Progression-Free Survival (PFS)
- Overall Response Rate (ORR)

Primary Endpoint:
Overall Survival (OS)
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Caption: A typical Phase 3 clinical trial workflow for Evofosfamide.
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MAESTRO (NCT01746979) - Pancreatic Cancer:

Patient Population: Patients with previously untreated, locally advanced unresectable or

metastatic pancreatic adenocarcinoma. Key inclusion criteria included an ECOG

performance status of 0 or 1.

Dosing Regimen:

Arm A: Evofosfamide (340 mg/m²) administered intravenously on days 1, 8, and 15 of a

28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same

days.

Arm B: Placebo administered intravenously on days 1, 8, and 15 of a 28-day cycle, in

combination with gemcitabine (1000 mg/m²) administered on the same days.

Endpoints: The primary endpoint was overall survival. Secondary endpoints included

progression-free survival and objective response rate.

TH-CR-406/SARC021 (NCT01440088) - Soft Tissue Sarcoma:

Patient Population: Patients with locally advanced, unresectable or metastatic soft-tissue

sarcoma who had not received prior chemotherapy for advanced disease.

Dosing Regimen:

Arm A: Evofosfamide (300 mg/m²) in combination with doxorubicin (75 mg/m²).

Arm B: Doxorubicin (75 mg/m²) alone.

Endpoints: The primary endpoint was overall survival. Secondary endpoints included

progression-free survival and response rate.

Preclinical Study Protocol (NSCLC Xenograft Model)
Cell Line: Human non-small cell lung cancer H460 cells.

Animal Model: Immunocompromised nude mice.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1684547?utm_src=pdf-body
https://www.benchchem.com/product/b1684547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Implantation: Ectopic (subcutaneous) or orthotopic (intrapleural) implantation of H460

cells.

Treatment Groups:

Vehicle control

Evofosfamide monotherapy

Ifosfamide monotherapy

Evofosfamide in combination with docetaxel

Ifosfamide in combination with docetaxel

Outcome Measures: Tumor growth inhibition, animal survival, and assessment of

hematologic toxicity.
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Caption: Comparative efficacy of Evofosfamide in different cancers.

Conclusion
Evofosfamide has demonstrated a clear mechanism of action, selectively targeting hypoxic

tumor cells. While it showed promise in early-phase trials and preclinical studies across a
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variety of cancers, it failed to meet its primary endpoint of improving overall survival in two large

Phase 3 trials for soft tissue sarcoma and pancreatic cancer. Despite these setbacks, the

clinical activity observed in multiple myeloma and prostate cancer, along with its potential to

overcome hypoxia-mediated resistance to immunotherapy, suggests that Evofosfamide may

still have a role in specific cancer settings or in combination with other therapeutic modalities.

Further research is warranted to identify predictive biomarkers for patient selection and to

explore novel combination strategies to harness the full potential of this hypoxia-activated

prodrug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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